(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
This compound is a structurally complex enamide derivative featuring a trifluoromethyl-substituted phenyl group, a 2,5-dimethylpyrrole core, and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of electron-withdrawing groups (e.g., cyano and trifluoromethyl) likely enhances its metabolic stability and lipophilicity, critical for pharmaceutical applications.
Properties
IUPAC Name |
(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O3/c1-14-9-16(15(2)32(14)21-11-18(25(27,28)29)3-5-20(21)26)10-17(13-30)24(33)31-19-4-6-22-23(12-19)35-8-7-34-22/h3-6,9-12H,7-8H2,1-2H3,(H,31,33)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGJKAKBNQBAK-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis based on substructural features and synthesis pathways inferred from the evidence.
Table 1: Structural Analogues and Key Features
Key Observations
Benzodioxin Moieties : Compounds like 879167-95-0 (Table 1) share the 2,3-dihydro-1,4-benzodioxin group with the target molecule. This moiety is associated with improved metabolic stability due to reduced oxidative susceptibility .
Pyrrole Derivatives : The 2,5-dimethylpyrrole core in the target compound resembles pyrroloimidazole systems (e.g., 767316-84-7). Such structures are often leveraged for their planar aromaticity, which facilitates π-π stacking in protein binding .
Trifluoromethyl vs. Thiophene Groups: The trifluoromethyl group in the target compound contrasts with methylthiophene in 302917-77-4.
Research Findings and Limitations
- Bioactivity Gaps: No direct data on the target compound’s biological activity are available.
- Computational Predictions: Methods described in (e.g., substructure mining) could identify shared pharmacophores between the target compound and carcinogenic/toxic molecules, aiding safety profiling .
- Stability Concerns: The cyano group in the target compound may confer susceptibility to nucleophilic attack, unlike more stable carboxylate esters in 767316-84-7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
